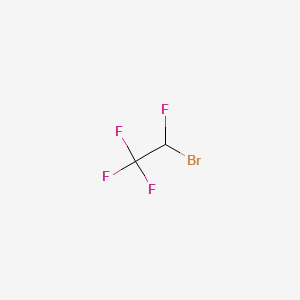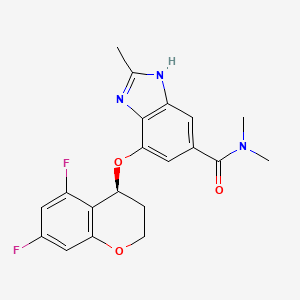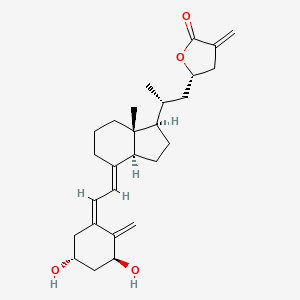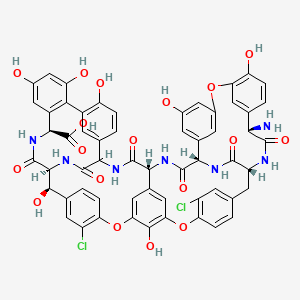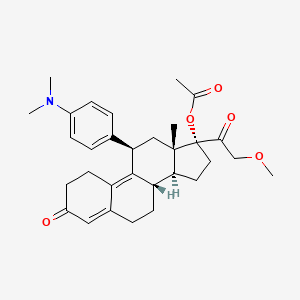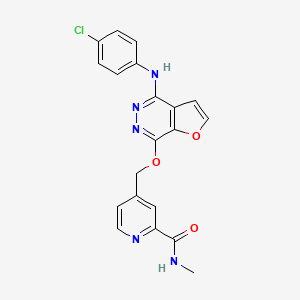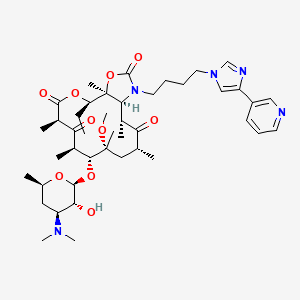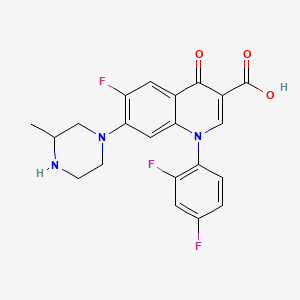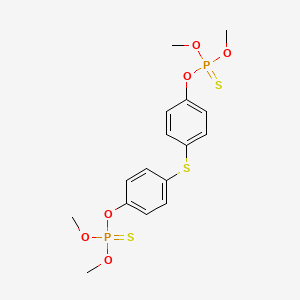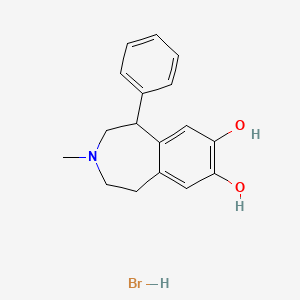
SKF-75670 hydrobromide
Descripción general
Descripción
SKF-75670 hydrobromide, also known as 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a selective dopamine D1 receptor agonist . It has lower efficacy and also acts as a cocaine antagonist . It alters the behavioral effects of cocaine in squirrel monkeys . It is an atypical D1 dopamine receptor agonist that displays antagonist activity in vitro and agonist activity in vivo .
Molecular Structure Analysis
The empirical formula of SKF-75670 hydrobromide is C17H19NO2 · HBr . Its molecular weight is 350.25 . The SMILES string representation isCN1CCC2=CC(O)=C(O)C=C2C(C3=CC=CC=C3)C1.Br . Physical And Chemical Properties Analysis
SKF-75670 hydrobromide is a solid substance . It is soluble in DMSO to a concentration of 40 mg/mL . It is stored at -20°C, under nitrogen, and away from moisture .Aplicaciones Científicas De Investigación
Neuroscience Research: Dopamine D1 Receptor Agonist
SKF-75670 hydrobromide: is a selective agonist for the dopamine D1 receptor, albeit with lower efficacy . This property makes it valuable for neuroscience research, particularly in studying the role of D1 receptors in cognitive functions, memory, and learning processes. By activating these receptors, researchers can investigate their influence on neuronal signaling pathways and their implications in neurological disorders such as schizophrenia and Parkinson’s disease.
Pharmacology: Cocaine Antagonism
In pharmacological studies, SKF-75670 hydrobromide has been shown to act as an antagonist to cocaine . It can alter the behavioral effects of cocaine, which is crucial for developing therapeutic strategies for cocaine addiction. This compound can be used to understand the biochemical mechanisms underlying cocaine’s addictive properties and to screen for potential anti-addiction medications.
Behavioral Studies: Squirrel Monkeys
SKF-75670 hydrobromide: has been utilized in behavioral studies involving squirrel monkeys . It can modify the behavioral effects of cocaine in these animals, providing insights into the complex interactions between dopamine receptors and stimulant drugs. Such studies are essential for understanding the neurobiological basis of drug addiction and for the assessment of new therapeutic approaches.
Cell Signaling Studies: Dopamine and Cocaine-Mediated Pathways
This compound is instrumental in cell signaling studies, especially those related to dopamine and cocaine-mediated pathways . By using SKF-75670 hydrobromide , researchers can dissect the intracellular signaling cascades triggered by dopamine and cocaine, which has implications for understanding various psychiatric and neurological conditions.
Drug Development: Atypical Dopamine Receptor Agonist
As an atypical dopamine receptor agonist, SKF-75670 hydrobromide displays antagonist activity in vitro and agonist activity in vivo . This dual action is particularly intriguing for drug development, as it can lead to the creation of novel pharmacotherapies that target dopamine receptors in a more nuanced manner, potentially offering benefits for treating mental health disorders.
Mecanismo De Acción
Target of Action
SKF-75670 hydrobromide is a selective agonist for the Dopamine D1 receptor . The D1 receptor is one of the five subtypes of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays several important roles in the brain and body, and the D1 receptor is involved in neuronal excitation.
Mode of Action
SKF-75670 hydrobromide interacts with the D1 receptor in an atypical manner. It displays antagonist activity in vitro and agonist activity in vivo . This means that while it can block the receptor’s activity in a test tube, it enhances the receptor’s activity in a living organism. Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist , meaning it can block the effects of cocaine .
Biochemical Pathways
The primary biochemical pathway affected by SKF-75670 hydrobromide is the dopamine signaling pathway . By acting on the D1 receptor, SKF-75670 hydrobromide can influence the transmission of dopamine signals in the brain. This can have downstream effects on various functions, including movement, mood, and reward.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed in the body when administered in a suitable formulation.
Result of Action
In animal studies, SKF-75670 hydrobromide has been shown to reduce locomotor activity . This suggests that it may have a calming or sedative effect. It also antagonizes the rate-altering and discriminative-stimulus effects of cocaine , indicating potential therapeutic applications in the treatment of cocaine addiction.
Action Environment
The action of SKF-75670 hydrobromide can be influenced by various environmental factors. For example, the presence of other drugs (such as cocaine) can affect its activity Additionally, the physiological environment, including the levels of dopamine and other neurotransmitters in the brain, can also impact its efficacy and stability
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTPHNVUAVFKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978339 | |
| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SKF-75670 hydrobromide | |
CAS RN |
62717-63-9 | |
| Record name | SK&F 75670 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



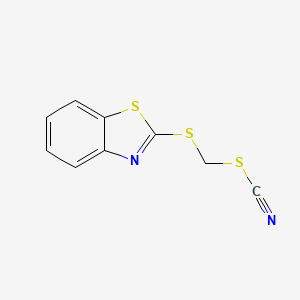
![(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B1681997.png)
![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)
